2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate aniline and furyl derivatives with pyrido[2,3-d]pyrimidine precursors. One common method involves the use of microwave irradiation to expedite the reaction, significantly reducing the reaction time compared to conventional heating methods . The reaction is often carried out in solvents such as dimethylformamide (DMF) with iodine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the selection of suitable solvents, catalysts, and reaction times. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines with various functional groups. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound’s unique properties make it suitable for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as tyrosine kinases and other enzymes involved in cell signaling pathways . By inhibiting these targets, the compound can disrupt critical processes in cancer cells, leading to cell death. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Evaluated for their antimycobacterial activity.
Pyrido[4,3-d]pyrimidines: Used as starting materials for the synthesis of tetrahydropteroic acid derivatives.
Uniqueness
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of aniline and furyl groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple biological targets and its potential for diverse applications make it a valuable compound for further study and development.
Properties
IUPAC Name |
2-anilino-5-(furan-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJOJIXJRKVQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.